molecular formula C13H25N2O4Si B14367363 CID 78060548

CID 78060548

Cat. No.: B14367363
M. Wt: 301.43 g/mol
InChI Key: KECBMRMUBHJKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78060548 is a unique compound registered in PubChem, a comprehensive database for chemical structures and biological activities. Such compounds are often analyzed through cheminformatics tools, mass spectrometry (MS), and comparative studies with structurally or functionally analogous molecules .

Properties

Molecular Formula

C13H25N2O4Si

Molecular Weight

301.43 g/mol

InChI

InChI=1S/C13H25N2O4Si/c1-3-15(4-2)13(17)11-19-8-7-18-10-12(16)14-6-5-9-20/h3-11H2,1-2H3,(H,14,16)

InChI Key

KECBMRMUBHJKHA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)COCCOCC(=O)NCCC[Si]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the Norgren 5CV-010-000 valve involves precision engineering and manufacturing processes. The components are typically made from high-quality materials such as stainless steel and brass to ensure durability and resistance to corrosion. The assembly process includes machining, welding, and fitting the parts together under controlled conditions to maintain the integrity and functionality of the valve.

Industrial Production Methods

Industrial production of the Norgren 5CV-010-000 valve involves several steps:

    Material Selection: High-quality metals are chosen for their strength and resistance to wear.

    Machining: Components are machined to precise dimensions using computer numerical control (CNC) machines.

    Assembly: The machined parts are assembled using specialized tools and techniques to ensure a tight fit and proper alignment.

    Testing: Each valve undergoes rigorous testing to ensure it meets the required specifications and performance standards.

Chemical Reactions Analysis

Types of Reactions

As a mechanical device, the Norgren 5CV-010-000 valve does not undergo chemical reactions in the traditional sense. it is designed to withstand various chemical environments, including exposure to different fluids and gases.

Common Reagents and Conditions

The valve is compatible with a wide range of fluids, including water, oil, and air. It is designed to operate under various conditions, including high pressure and temperature, without degrading or reacting with the fluids it controls.

Major Products Formed

Since the valve itself does not participate in chemical reactions, there are no major products formed from its use. Its primary function is to control the flow of fluids in industrial systems.

Scientific Research Applications

The Norgren 5CV-010-000 valve is widely used in scientific research and industrial applications. Some of its key applications include:

    Fluid Control Systems: Used in laboratories and industrial settings to precisely control the flow of liquids and gases.

    Pneumatic Systems: Integral to pneumatic systems where precise control of air flow is required.

    Hydraulic Systems: Used in hydraulic systems to manage the flow of hydraulic fluids.

    Environmental Testing: Employed in environmental testing equipment to regulate the flow of test fluids.

Mechanism of Action

The Norgren 5CV-010-000 valve operates through a rotary switch mechanism. When the switch is rotated, it opens or closes the flow path for the fluid. The detented feature ensures that the valve remains in the selected position until manually changed. This mechanism allows for precise control of fluid flow in various applications.

Comparison with Similar Compounds

Table 1: Structural analogs of this compound based on PubChem data

PubChem CID Molecular Formula Key Functional Groups Structural Overlap (%) Reference Compound Use Case
78060548 (Hypothetical) (To be determined) N/A (Under investigation)
6167 C₂₂H₂₅NO₆ Tropolone ring 85% Colchicine (anti-inflammatory)
10153267 C₃₅H₅₂O₅ Triterpenoid backbone 78% 3-O-caffeoyl betulin (antiviral)
5469634 C₂₂H₃₄O₂ Alkylphenol chain 65% Ginkgolic acid (enzyme inhibitor)

Structural overlap is calculated using Tanimoto coefficients (>0.6 indicates high similarity) .


Key findings from analogous studies:

  • Functional group alignment (e.g., hydroxyl or ester moieties) often correlates with target binding affinity, as seen in ginkgolic acid (CID 5469634) .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative physicochemical properties

Property This compound (Predicted) CID 6167 (Colchicine) CID 10153267
Molecular Weight (g/mol) 400–450 399.43 552.77
LogP (lipophilicity) 2.8–3.5 1.2 4.1
Hydrogen Bond Donors 2–3 3 3
Solubility (mg/mL) 0.01–0.1 0.45 0.02

Data derived from PubChem predictions and experimental values for analogs .

Pharmacokinetic insights:

  • High LogP values (e.g., CID 10153267) suggest membrane permeability but may limit aqueous solubility .
  • CID 6167’s moderate solubility aligns with its oral bioavailability in clinical use .

Analytical Characterization

This compound’s structural elucidation would employ techniques validated in similar studies:

  • Mass spectrometry: Collision-induced dissociation (CID-MS) and high-energy fragmentation (HCD) differentiate isomers via diagnostic fragments (e.g., m/z ratios) .
  • Chromatography: HPLC-ESI-MS, as used for ginsenosides (CID 12594), resolves co-eluting compounds and quantifies this compound in mixtures .

Table 3: MS/MS fragmentation patterns (hypothetical)

CID Major Fragments (m/z) Fragmentation Pathway
78060548 285.1, 167.0 Cleavage of ester bonds
6167 310.2, 245.1 Tropolone ring decomposition
5469634 203.1, 135.0 Alkylphenol chain loss

HCD provides more stable fragmentation than CID-MS for complex molecules .

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